molecular formula C34H38N8O9 B12108637 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Cat. No.: B12108637
M. Wt: 702.7 g/mol
InChI Key: VVBDLEHCIKUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone (1-5) involves a multi-step reaction process. One common method includes the use of tert-butyl L-tyrosinate as a starting material. The reaction proceeds through several steps, including deprotection and coupling reactions, to yield the final product . The reaction conditions typically involve the use of solvents like dioxane and methanol, with reaction times ranging from a few hours to overnight .

Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone (1-5) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification .

Chemical Reactions Analysis

Types of Reactions: Luteinizing hormone-releasing hormone (1-5) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or targeting properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone (1-5) include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like dicyclohexylcarbodiimide. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, glycosylation of luteinizing hormone-releasing hormone (1-5) can improve its enzymatic stability and half-life in biological systems .

Comparison with Similar Compounds

Luteinizing hormone-releasing hormone (1-5) can be compared with other similar compounds, such as glycosylated luteinizing hormone-releasing hormone analogs. These analogs have been modified to improve their stability and activity in biological systems . Other similar compounds include luteinizing hormone-releasing hormone agonists and antagonists, which are used in various therapeutic applications . The uniqueness of luteinizing hormone-releasing hormone (1-5) lies in its specific sequence and its ability to regulate reproductive hormones effectively.

List of Similar Compounds:
  • Glycosylated luteinizing hormone-releasing hormone analogs
  • Luteinizing hormone-releasing hormone agonists
  • Luteinizing hormone-releasing hormone antagonists

Properties

IUPAC Name

2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDLEHCIKUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.